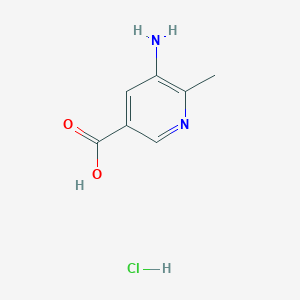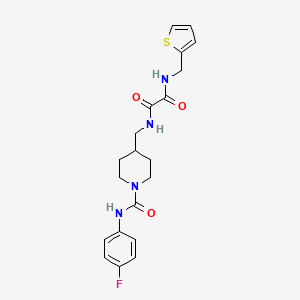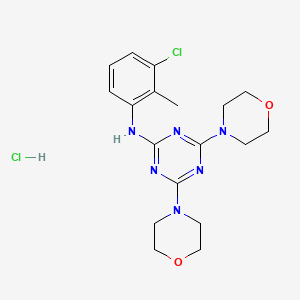
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the acetylation of aromatic amines, followed by various reactions such as esterification, ester interchange, and reactions with chloroacetyl chloride or sulfuryl chloride. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide was achieved by reacting 4-phenoxyphenol with 2-chloroacetyl methylamine, followed by a reaction with sulfuryl chloride . Similarly, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through acetylation, esterification, and ester interchange steps . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure and spectroscopic data of related compounds have been obtained using techniques such as X-ray crystallography, NMR, FTIR, and quantum chemical calculations . For instance, the structure of a silaheterocyclic compound was confirmed by X-ray analysis , and DFT calculations were used to determine the geometry and vibrational spectra of other compounds . These techniques would be applicable for analyzing the molecular structure of "N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide".
Chemical Reactions Analysis
The papers describe various chemical reactions involving related compounds. For example, silaheterocyclic compounds can be hydrolyzed to form silanols and can react with alcohols to transform into silanes . The reductive dehalogenation of iodoacetochlor with tritium gas is another example of a chemical reaction used to obtain a chloroacetanilide herbicide . These reactions provide a basis for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic methods and quantum chemical calculations. For instance, the vibrational spectra of dichloroacetamide compounds were recorded and analyzed, and their structural and thermodynamical characteristics were determined using DFT studies . The molecular electrostatic potential, HOMO-LUMO, and Fukui functions of another compound were also calculated to predict its biological effects . These analyses are relevant for determining the properties of "N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide".
Relevant Case Studies
While the papers do not provide case studies directly related to the compound of interest, they do offer insights into the synthesis and characterization of structurally similar compounds. For example, the synthesis and characterization of N-methyl-2-(4-phenoxyphenoxy) acetamide provide a case study on the optimization of reaction conditions and yield . The crystal structures of other compounds, such as N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate, offer case studies on the conformation and photochemical properties of these molecules .
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of similar compounds focus on the development of new chemical entities with potential applications in various fields. For example, studies on the synthesis of novel phenoxyacetamide derivatives have demonstrated their potential insecticidal activity against specific pests, highlighting the importance of synthesis techniques in developing new agricultural chemicals (Rashid et al., 2021). Similarly, the creation of novel water-soluble phthalimide derivatives of acetaminophen indicates the ongoing efforts to improve drug solubility and efficacy (Reddy et al., 2013).
Environmental Impact and Degradation
Research on the environmental impact and degradation of chlorophenoxy acids, a class to which the target compound is structurally related, has been significant. Studies examining the electrochemical degradation of chlorophenoxyacetic acid derivatives have shed light on the potential environmental behaviors and degradation pathways of such compounds, providing insights into the removal of toxic residues from water sources (Boye et al., 2003).
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has also explored the therapeutic potentials of phenoxyacetamide derivatives, including their anticancer, anti-inflammatory, and analgesic activities. A study demonstrated that certain derivatives exhibit promising activity against specific cancer cell lines, suggesting potential applications in cancer therapy (Rani et al., 2014).
Analytical Methods and Detection
Developments in analytical methods for detecting and quantifying similar compounds highlight the importance of monitoring environmental and biological samples for potential contaminants. Techniques such as high-performance liquid chromatography and gas chromatography−mass spectrometry have been applied to detect substituted phenols and their derivatives, underscoring the role of analytical chemistry in environmental health and safety assessments (Wintersteiger et al., 1999).
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-14-7-8-15(11-18(14)20)21(16-9-10-26(23,24)13-16)19(22)12-25-17-5-3-2-4-6-17/h2-11,16H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYJYHQAECUIEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)
![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)
![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)


![Ethyl 5-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)
![2-(8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2543046.png)


![2-fluoro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2543053.png)
![2-(2,5-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2543055.png)
![N-(3,5-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2543056.png)